S-Methyl butanethioate

Catalog No.
S604922
CAS No.
2432-51-1
M.F
C5H10OS
M. Wt
118.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Methyl butanethioate

CAS Number

2432-51-1

Product Name

S-Methyl butanethioate

IUPAC Name

S-methyl butanethioate

Molecular Formula

C5H10OS

Molecular Weight

118.2 g/mol

InChI

InChI=1S/C5H10OS/c1-3-4-5(6)7-2/h3-4H2,1-2H3

InChI Key

GRLJIIJNZJVMGP-UHFFFAOYSA-N

SMILES

CCCC(=O)SC

Solubility

insoluble in water; miscible in diethyl ethe

Synonyms

methyl thiolbutyrate

Canonical SMILES

CCCC(=O)SC

Chemical Classification and Properties:

  • S-Methyl Butanethioate belongs to the class of fatty acyl thioesters. These are derivatives of fatty acids with the general formula RC(=O)SR', where R is the fatty acyl chain and R' is typically a methyl group ().
  • Its molecular formula is C5H10OS, and its molecular weight is approximately 118.2 ().

Potential Applications:

  • Limited research suggests S-Methyl Butanethioate might be present in human feces and could potentially be used as a biomarker for diagnosing gastrointestinal diseases (). However, further investigation is needed to validate this potential application.
  • It is also listed as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) (). However, its specific use and safety data in this context are not readily available in scientific literature.

S-Methyl butanethioate, with the chemical formula C5_5H10_{10}OS and a molecular weight of 118.197 g/mol, is an organic compound classified as a fatty acyl thioester. This compound is also known by various names including butyric acid, thio-, S-methyl ester and methyl thiobutanoate . Its structure features a butanethioic acid backbone with a methyl group attached to the sulfur atom, which contributes to its unique chemical properties and biological activities.

  • As a flavoring agent, S-Methyl butanethioate likely interacts with olfactory receptors in the nose, triggering specific odor sensations. However, the detailed mechanism of this interaction requires further investigation [].
  • Specific data on the toxicity, flammability, and reactivity of S-Methyl butanethioate is not available in scientific literature. Due to its use in food flavorings, it is likely to be relatively safe at the miniscule concentrations employed [].
Typical of thioesters. These include:

  • Hydrolysis: Reacting with water to form butanethioic acid and methanol.
  • Transesterification: In the presence of alcohols, it can exchange its methyl group for another alkyl group.
  • Nucleophilic attacks: The carbonyl carbon in the thioester can be attacked by nucleophiles, leading to the formation of various derivatives .

S-Methyl butanethioate exhibits notable biological activities. It is involved in lipid metabolism pathways and has been identified as a metabolite in various biological systems. Its role in lipid peroxidation suggests potential implications in oxidative stress responses . Additionally, its structure allows it to interact with biological molecules, potentially influencing metabolic pathways.

The synthesis of S-Methyl butanethioate typically involves the following methods:

  • Esterification: Reacting butanethioic acid with methanol in the presence of an acid catalyst to yield S-Methyl butanethioate.
  • Thioester formation: Utilizing acyl chlorides or anhydrides with thiols under controlled conditions can also produce this compound.
  • Biocatalysis: Enzymatic methods using lipases have been explored for synthesizing thioesters like S-Methyl butanethioate due to their specificity and mild reaction conditions .

S-Methyl butanethioate finds applications across various fields:

  • Flavoring Agent: It is used in food industries for flavor enhancement due to its pleasant aroma.
  • Biochemical Research: As a metabolite, it serves as a model compound in studies related to lipid metabolism.
  • Industrial Uses: Its properties make it suitable for applications in cosmetics and personal care products .

Research into the interactions of S-Methyl butanethioate focuses on its biochemical roles and potential effects on cellular processes. It has been studied for its influence on lipid metabolism, indicating that it may interact with metabolic enzymes and pathways involved in fatty acid synthesis and degradation . Further studies are needed to fully elucidate its interactions at the molecular level.

S-Methyl butanethioate shares structural similarities with other thioesters and fatty acids. Here are some comparable compounds:

Compound NameFormulaUnique Features
S-Methyl methanethiosulfonateC2_2H6_6O2_2SContains a sulfonate group, affecting reactivity.
Butyric acidC4_4H8_8O2_2A simple fatty acid without sulfur functionality.
Ethyl thioacetateC4_4H8_8OSAn ethyl ester variant that exhibits different properties.
Methyl thiobutyrateC5_5H10_10OSSimilar structure with variations in substituents.

Uniqueness of S-Methyl Butanethioate

S-Methyl butanethioate's uniqueness lies in its specific combination of a butyric acid backbone with a methylthio group, which enhances its solubility and reactivity compared to simpler fatty acids or other thioesters. This structural configuration contributes to its distinctive flavor profile and metabolic roles, making it significant in both industrial applications and biochemical research.

Physical Description

Liquid
colourless to pale yellow liquid with putrid, rancid, sour, pungent cabbage odour (powerful sweet cheesy odour in dilute solution)

XLogP3

1.5

Density

0.960-0.975

UNII

2P1E432MYZ

GHS Hazard Statements

Aggregated GHS information provided by 1648 companies from 5 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

2432-51-1

Wikipedia

Methyl thiobutyrate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Butanethioic acid, S-methyl ester: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types